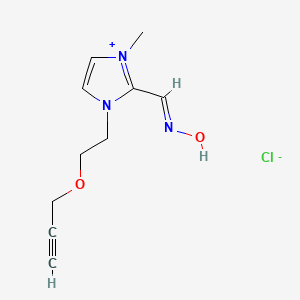![molecular formula C13H22N4 B14278166 2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine CAS No. 133019-48-4](/img/structure/B14278166.png)
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family It is characterized by the presence of three methyl groups and a piperazine moiety attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine typically involves the reaction of 2,3,5-trimethylpyrazine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The methyl and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trimethylpyrazine: A related compound with similar structural features but lacking the piperazine moiety.
2,3,6-Trimethylpyrazine: Another isomer with a different arrangement of methyl groups.
2-Ethyl-3,5,6-trimethylpyrazine: A derivative with an ethyl group in addition to the methyl groups.
Uniqueness
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
133019-48-4 |
|---|---|
Molekularformel |
C13H22N4 |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
2,3,5-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine |
InChI |
InChI=1S/C13H22N4/c1-10-11(2)15-13(12(3)14-10)9-17-7-5-16(4)6-8-17/h5-9H2,1-4H3 |
InChI-Schlüssel |
OADSYAOOPOBWTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)


![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)







